molecular formula C7H10O3 B3190416 Ethyl 3-methyl-4-oxocrotonate CAS No. 41891-38-7

Ethyl 3-methyl-4-oxocrotonate

Katalognummer: B3190416
CAS-Nummer: 41891-38-7
Molekulargewicht: 142.15 g/mol
InChI-Schlüssel: YLFXEUMFBVGYEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl 3-methyl-4-oxocrotonate can be synthesized through various methods. One common method involves the condensation of ethyl acetoacetate with acetone in the presence of a base, followed by dehydration to yield the desired product . The reaction conditions typically include a temperature range of 0-5°C and a reaction time of several hours.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch processes. The reaction is carried out in stainless steel reactors equipped with temperature control systems to ensure optimal reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity level .

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 3-methyl-4-oxocrotonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Ethyl 3-methyl-4-oxocrotonate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of ethyl 3-methyl-4-oxocrotonate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups such as the carbonyl and ethoxy groups. These functional groups allow the compound to act as a nucleophile or electrophile in different reaction pathways . The molecular targets and pathways involved depend on the specific reaction and application.

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-methyl-4-oxocrotonate can be compared with other similar compounds such as:

These comparisons highlight the unique reactivity and versatility of this compound in various chemical reactions and applications.

Eigenschaften

CAS-Nummer

41891-38-7

Molekularformel

C7H10O3

Molekulargewicht

142.15 g/mol

IUPAC-Name

ethyl 3-methyl-4-oxobut-2-enoate

InChI

InChI=1S/C7H10O3/c1-3-10-7(9)4-6(2)5-8/h4-5H,3H2,1-2H3

InChI-Schlüssel

YLFXEUMFBVGYEL-UHFFFAOYSA-N

Isomerische SMILES

CCOC(=O)/C=C(\C)/C=O

SMILES

CCOC(=O)C=C(C)C=O

Kanonische SMILES

CCOC(=O)C=C(C)C=O

62054-49-3
41891-38-7

Piktogramme

Corrosive; Irritant

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.